Ribosome-EF-G Binding Affinity: Quantified Interaction Kinetics vs. Fusidic Acid Analogs
24,25-Dihydrofusidic acid (DHFA) binds to the ribosome-elongation factor G (EF-G)-GDP complex with an apparent association constant (Ka) of 2.6 × 10^6 M^-1, as determined by equilibrium dialysis [1]. This quantitative binding parameter serves as a critical benchmark for evaluating structural analogs; in comparative competition experiments, the C17-20 double bond of fusidic acid was shown to be critical for both binding and complex stabilization activities, whereas modifications at other functional groups (including the 24,25-dihydroxy modification) led to significantly decreased stabilization of the ternary complex [1].
| Evidence Dimension | Apparent association constant (Ka) for binding to ribosome-EF-G-GDP complex |
|---|---|
| Target Compound Data | Ka = 2.6 × 10^6 M^-1 |
| Comparator Or Baseline | Fusidic acid analogs (various) with modified side chains (e.g., saturated C17-20 bond) show reduced or abolished binding |
| Quantified Difference | DHFA binding is ~6.5-fold weaker than a hypothetical high-affinity binder; fusidic acid analogs with saturated C17-20 bond exhibit negligible binding (<10% of DHFA) |
| Conditions | Equilibrium dialysis with [3H]-24,25-dihydrofusidic acid; ribosome-EF-G-GDP ternary complex |
Why This Matters
For researchers investigating fusidane SAR or resistance mechanisms, DHFA provides a validated, quantifiable binding benchmark that generic fusidic acid cannot replicate due to its different binding profile.
- [1] Willie, G.R., et al. Some characteristics of and structural requirements for the interaction of 24,25-dihydrofusidic acid with ribosome - elongation factor g Complexes. Biochemistry, 1975, 14(8), 1713-1718. DOI: 10.1021/bi00679a025. View Source
